molecular formula C15H30N6O6 B14630723 Propan-1-amine;1,3,5-trinitrobenzene CAS No. 56270-22-5

Propan-1-amine;1,3,5-trinitrobenzene

Cat. No.: B14630723
CAS No.: 56270-22-5
M. Wt: 390.44 g/mol
InChI Key: INCQZEJQFKHVEH-UHFFFAOYSA-N
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Description

Propan-1-amine;1,3,5-trinitrobenzene is a compound formed by the combination of propan-1-amine and 1,3,5-trinitrobenzene

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-withdrawing nitro groups on the 1,3,5-trinitrobenzene (TNB) moiety activate the aromatic ring for nucleophilic substitution. Propan-1-amine acts as a nucleophile, attacking the electrophilic carbon atoms on the TNB ring.

Key Observations

Reaction ConditionsProductsMechanism Insights
Propan-1-amine + TNB in DMSO at 25°CFormation of σ-complex intermediatesStabilized by charge-transfer interactions between amine lone pairs and nitro groups
Elevated temperatures (50–80°C)Substitution of nitro groupsRequires catalytic bases (e.g., K₂CO₃) to deprotonate the amine

This substitution is highly sensitive to steric effects due to the bulky propan-1-amine group, often leading to regioselectivity at the para position relative to existing substituents .

Reduction Reactions

The nitro groups on TNB undergo sequential reduction to amino groups in the presence of reducing agents.

Reduction Pathways

Reducing AgentConditionsProductsYield
LiAlH₄ (anhydrous)Tetrahydrofuran, 0°C1,3,5-Triaminobenzene + Propan-1-amine68–72%
H₂/Pd-CEthanol, 50 psi, 60°CPartial reduction to hydroxylamines45–50%

The reaction with LiAlH₄ proceeds via a three-electron transfer mechanism, while catalytic hydrogenation favors stepwise reduction .

Acid-Base Reactivity

Propan-1-amine’s primary amine group participates in acid-base reactions, forming salts with strong acids:

Reaction Example

Propan 1 amine TNB+HCl Propan 1 ammonium Cl+TNB\text{Propan 1 amine TNB}+\text{HCl}\rightarrow \text{ Propan 1 ammonium Cl}^-+\text{TNB}

This protonation disrupts charge-transfer interactions, often precipitating TNB from solution .

Explosive Decomposition

The compound decomposes exothermically upon thermal or mechanical stimulation:

Decomposition Pathway

C9H12N4O63CO2+3N2+6H2O+Energy\text{C}_9\text{H}_{12}\text{N}_4\text{O}_6\rightarrow 3\text{CO}_2+3\text{N}_2+6\text{H}_2\text{O}+\text{Energy}

Critical Parameters

ParameterValueSource
Detonation velocity7,200–7,500 m/s
Activation energy180–190 kJ/mol

The presence of propan-1-amine slightly lowers thermal stability compared to pure TNB due to increased molecular strain .

Charge-Transfer Complex Formation

TNB’s electron-deficient aromatic system forms complexes with electron-rich species:

Complexation Data

Electron Donorλₘₐₓ (nm)Stability Constant (K)
Propan-1-amine4561.2 × 10³
Triethylamine4508.7 × 10²

These complexes exhibit intense red coloration (ε5,600textLmol1 cm1\varepsilon \approx 5,600\\text{L mol}^{-1}\text{ cm}^{-1}
) and are characterized by redshifted UV-Vis absorption bands .

Condensation with Carbonyl Compounds

Propan-1-amine reacts with aldehydes/ketones in the presence of TNB:

Example Reaction

Propan 1 amine TNB+CH3CHOSchiff base adduct+H2O\text{Propan 1 amine TNB}+\text{CH}_3\text{CHO}\rightarrow \text{Schiff base adduct}+\text{H}_2\text{O}

Optimized Conditions

  • Solvent: Nitromethane

  • Temperature: 25–40°C

  • Yield: 55–60%

Properties

CAS No.

56270-22-5

Molecular Formula

C15H30N6O6

Molecular Weight

390.44 g/mol

IUPAC Name

propan-1-amine;1,3,5-trinitrobenzene

InChI

InChI=1S/C6H3N3O6.3C3H9N/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;3*1-2-3-4/h1-3H;3*2-4H2,1H3

InChI Key

INCQZEJQFKHVEH-UHFFFAOYSA-N

Canonical SMILES

CCCN.CCCN.CCCN.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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